(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to "(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide" have been synthesized and characterized, demonstrating the versatility of pyrazole derivatives in organic chemistry. For example, Singh et al. (2014) synthesized a pyrrole chalcone derivative and explored its molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and vibrational analysis, highlighting the compound's potential for forming dimers with multiple interactions (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Mechanisms
Research into the chemical reactivity of related compounds has provided insights into regioselective synthesis, cyclization reactions, and the formation of functionalized heterocycles. For instance, Hassaneen and Shawali (2013) discussed the regioselective synthesis of functionalized 3,4'-bis-(pyrazolyl)ketones and their reaction with hydrazine hydrate, showcasing the compounds' versatility in synthesizing various heterocyclic compounds (Hassaneen & Shawali, 2013).
Antimicrobial and Antitumor Activities
Several studies have evaluated the antimicrobial and antitumor activities of pyrazole derivatives, indicating their potential in pharmacological applications. For example, Zaki, Al-Gendey, and Abdelhamid (2018) synthesized new pyridine and thioamide derivatives, demonstrating significant antimicrobial and antitumor activities, highlighting their potential as therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Molecular Docking and DFT Studies
Molecular docking and density functional theory (DFT) studies have been employed to understand the interaction mechanisms and stability of these compounds, providing a basis for further drug design and optimization. Nassar, Atta-Allah, and Elgazwy (2015) conducted molecular modeling studies on novel pyrazolo[3,4-d]pyrimidine derivatives, illustrating their potential as anti-tumor agents through effective binding with target proteins (Nassar, Atta-Allah, & Elgazwy, 2015).
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-18(15-7-11-24-12-15)14(2)21(20-13)9-8-19-17(22)6-5-16-4-3-10-23-16/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFCQJUZYIXAMP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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